6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Beschreibung
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyridooxazinone core fused with a trimethylsilyl-protected ethynyl group. This compound (CAS: 1203499-42-6) is synthesized via cyclization reactions, as demonstrated in studies involving chloroacetamide intermediates under controlled conditions (e.g., DMF at 80–100°C) . The trimethylsilyl ethynyl group enhances stability and modulates electronic properties, making it valuable for applications in medicinal chemistry and materials science. Its structure combines a bicyclic pyridooxazinone system—known for diverse biological activities—with a silicon-containing substituent, which may improve lipophilicity and pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
6-(2-trimethylsilylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2Si/c1-17(2,3)7-6-9-4-5-10-12(13-9)16-8-11(15)14-10/h4-5H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBGNSZWKAUYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162938 | |
| Record name | 6-[2-(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-42-6 | |
| Record name | 6-[2-(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Method A: Sonogashira Coupling Approach
-
- Terminal alkyne (e.g., acetylene or a suitable precursor)
- Chlorinated heterocyclic precursor (e.g., a halogenated pyridine derivative)
- Trimethylsilyl chloride (TMSCl)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper iodide (CuI)
- Base (e.g., diisopropylethylamine or triethylamine)
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
- Inert atmosphere (nitrogen or argon)
- Temperature: 0°C to room temperature
- Reaction time: 12-24 hours
-
- Mix terminal alkyne with TMSCl in the presence of the base and catalyst.
- Stir under inert atmosphere at room temperature until completion (monitored by TLC).
- Purify the TMS-protected ethynyl derivative via column chromatography.
Method B: Direct Silylation of Acetylene
-
- Acetylene gas or acetylene equivalent
- TMSCl
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane (DCM)
-
- Bubble acetylene into a solution of TMSCl and base.
- Stir at 0°C to room temperature.
- Isolate the TMS-ethynyl compound by distillation or chromatography.
Coupling with the Pyrido[2,3-b]oxazin-2(3H)-one Core
The heterocyclic core can be synthesized via cyclization reactions or obtained commercially, then functionalized for coupling.
Method C: Sonogashira Cross-Coupling
-
- TMS-ethynyl derivative
- Halogenated pyrido-oxazinone precursor (e.g., 2-halogenated derivative)
- Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
- CuI
- Base: Triethylamine
- Solvent: THF or DCM
-
- Temperature: 50-80°C
- Atmosphere: Inert (nitrogen or argon)
- Reaction time: 6-24 hours
-
- Dissolve the heterocyclic halide and TMS-ethynyl in the solvent.
- Add catalysts and base.
- Stir at elevated temperature under inert atmosphere.
- Monitor progress via TLC.
- Purify by chromatography.
Method D: Direct Nucleophilic Substitution
If the heterocyclic core contains reactive sites, nucleophilic substitution with the ethynyl anion (generated in situ) can be employed.
Deprotection and Final Functionalization
- The TMS group can be removed using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) if needed for further reactions or characterization.
Data Summary and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Silylation | TMSCl, base | DCM/THF | 0°C to RT | 12-24h | High | Protects terminal alkyne |
| Coupling | Halogenated heterocycle, TMS-ethynyl | THF/DMF | 50-80°C | 6-24h | Variable | Cross-coupling via Pd/Cu catalysis |
| Deprotection | TBAF | THF | RT | 1-2h | Complete | Removes TMS group |
Data Tables
Table 1: Typical Reaction Conditions for Synthesis
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce the corresponding hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trimethylsilyl group makes it a versatile reagent for further functionalization.
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its unique structure allows it to interact with specific biological targets.
Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be utilized in the synthesis of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one with structurally related derivatives:
Structural and Functional Modifications
Physicochemical Properties
- Reactivity : Bromo and ethynyl substituents enable further functionalization (e.g., cross-coupling), while the silyl group offers protection against undesired reactions .
Key Research Findings
Substituent Impact: Aromatic groups (e.g., phenyl in ALM301) enhance target binding via π-π interactions, whereas non-aromatic groups (e.g., silyl ethynyl) may prioritize metabolic stability .
Synthetic Efficiency : Ionic liquid-mediated Smiles rearrangement achieves >90% yields for isoxazolyl derivatives, outperforming traditional solvents .
Biological Relevance: Thiourea-modified pyridooxazinones exhibit dual hemorheological and antithrombotic effects, highlighting the scaffold’s versatility .
Biologische Aktivität
The compound 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one , also known by its CAS number 1203499-42-6 , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological profiles.
Structure
The molecular formula of the compound is with a molecular weight of 246.34 g/mol . The structural representation includes a pyrido[2,3-b][1,4]oxazine core, which is significant in medicinal chemistry due to its diverse biological activities.
Key Structural Features
- Trimethylsilyl Group : Enhances lipophilicity and may influence the compound's bioavailability.
- Ethynyl Group : Known to participate in various chemical reactions, potentially enhancing biological interactions.
SMILES and InChI
- SMILES :
C[Si](C)(C)C#Cc1ccc2NC(=O)COc2n1 - InChI :
1S/C12H14N2O2Si/c1-17(2,3)7-6-9-4-5-10-12(13-9)16-8-11(15)14-10/h4-5H,8H2,1-3H3,(H,14,15)
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study investigating similar pyrido[2,3-b][1,4]oxazine derivatives found that these compounds exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Pyrido[2,3-b][1,4]oxazine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 52 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 74 | Tubulin polymerization inhibition |
| 6-TMS-Ethynyl-Pyrido-Oxazine | A549 (Lung) | TBD | Cell cycle arrest at G2/M phase |
The mechanism through which this compound exhibits its biological activity appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the evaluation of related compounds in preclinical models. The study demonstrated that derivatives with similar structural motifs effectively reduced tumor growth in xenograft models by inducing significant apoptosis in cancer cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against cancerous versus non-cancerous cell lines. Results indicate that the compound selectively targets cancer cells while sparing normal cells, which is crucial for therapeutic applications.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of the compound. Preliminary findings suggest promising anticancer effects with manageable toxicity levels.
Q & A
Q. What are the standard synthetic routes for preparing 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one?
The synthesis of pyrido-oxazinone derivatives typically involves cyclization and functionalization steps. For example, 6-methyl-8-(thien-2-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one was synthesized via acylation of 3-aminopyridinone with chloroacetyl chloride in DMF, followed by cyclization at 80–100°C using K₂CO₃ as a base . The trimethylsilylethynyl group can be introduced via Sonogashira coupling or alkyne substitution, as demonstrated in similar compounds with ethynyl substituents . Key steps include:
- Acylation : Reacting 3-aminopyridinone with chloroacetyl chloride.
- Cyclization : Using polar aprotic solvents (DMF) and elevated temperatures to form the oxazinone ring.
- Functionalization : Coupling trimethylsilyl acetylene using transition-metal catalysis (e.g., Pd/Cu).
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δ 2.33 ppm (CH₃), 4.73 ppm (oxazinone H3), and aromatic protons (δ 6.96–7.75 ppm) confirm the pyrido-oxazinone core. The trimethylsilyl group shows a singlet at ~0.3 ppm for Si(CH₃)₃ .
- IR : Absorption at ~1703 cm⁻¹ corresponds to the oxazinone carbonyl (NC=O), while NH stretches appear near 3300 cm⁻¹ .
- Mass spectrometry : Exact mass analysis (e.g., HRMS) verifies molecular weight and substituent integrity .
Advanced Research Questions
Q. How does the trimethylsilylethynyl group influence the compound’s reactivity in medicinal chemistry applications?
The trimethylsilylethynyl group enhances π-π stacking interactions with biological targets, as seen in structurally related kinase inhibitors. For example, the ethynyl group in ALM301 (a pyrido-oxazinone AKT inhibitor) improves binding affinity by penetrating hydrophobic pockets in enzymes . However, bulky silyl groups may reduce solubility, necessitating formulation optimization (e.g., co-solvents or prodrug strategies). Computational docking studies (e.g., AutoDock Vina) can predict binding modes and guide modifications .
Q. What strategies resolve contradictory enzymatic inhibition data for pyrido-oxazinone derivatives?
Contradictions in enzyme inhibition (e.g., variable IC₅₀ values against bacterial topoisomerases) often arise from differences in DNA-binding interactions . For instance, compound 1 (7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) showed reduced activity against E. coli topo IV due to weaker π-π stacking with DNA bases compared to analogs with aromatic LHS groups . To address this:
Q. How can computational methods guide the optimization of pyrido-oxazinones for kinase inhibition?
Molecular docking and MD simulations are critical for optimizing interactions with ATP-binding pockets. For example:
- ALM301 targets AKT via hydrogen bonding with Glu228 and hydrophobic interactions with the hinge region .
- Free-energy perturbation (FEP) calculations can predict the impact of substituents (e.g., ethynyl vs. methyl groups) on binding affinity .
- ADMET predictions (e.g., SwissADME) assess pharmacokinetic risks, such as CYP450 inhibition or poor bioavailability .
Q. What synthetic challenges arise when scaling up pyrido-oxazinone derivatives, and how are they mitigated?
Scale-up issues include:
- Low yields in cyclization : Optimize solvent (e.g., replace DMF with [HMIm]BF₄ ionic liquid for Smiles rearrangements) and temperature gradients .
- Purification difficulties : Use recrystallization (dioxane/water) or chromatography (silica gel with EtOAc/hexane) .
- Functional group instability : Protect the ethynyl group with trimethylsilyl during synthesis to prevent side reactions .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for pyrido-oxazinones targeting thrombotic disorders?
- Core modifications : Synthesize analogs with varied substituents (e.g., thiophene, phenyl) at the pyridine C4 position .
- Biological assays : Test hemorheological activity using in vitro blood viscosity models and compare to pentoxifylline as a reference .
- Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .
Q. What experimental controls are essential when evaluating antibacterial activity of pyrido-oxazinones?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
